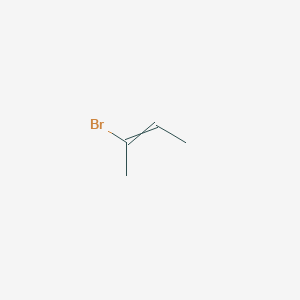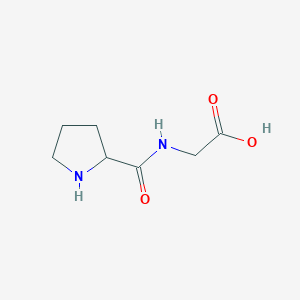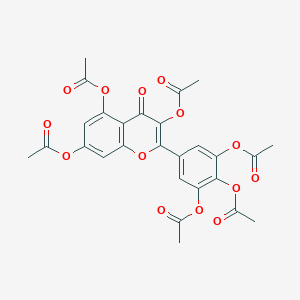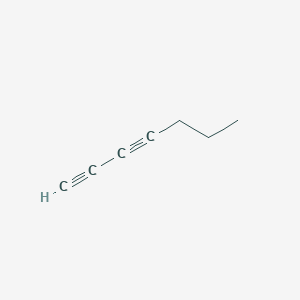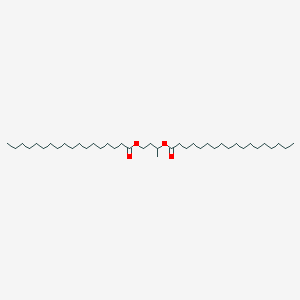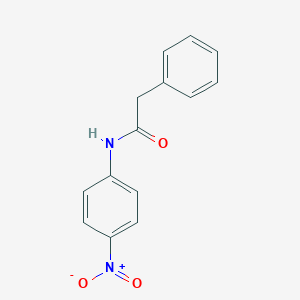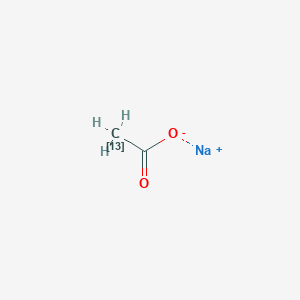
乙酸钠
描述
Synthesis Analysis
Sodium acetate is prepared by reacting sodium hydroxide or sodium carbonate with acetic acid in aqueous solution. The solution is evaporated to obtain hydrated crystals of sodium acetate . In a study, Sodium [1-13C]- or [2-13C]acetate was infused, and plasma free cholesterol was analyzed by gas chromatography-mass spectrometry .Molecular Structure Analysis
The molecular formula of Sodium (2-13C) acetate is C2H3NaO2 . The InChI is 1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; . The Canonical SMILES is CC(=O)[O-].[Na+] and the Isomeric SMILES is [13CH3]C(=O)[O-].[Na+] .Physical And Chemical Properties Analysis
Sodium acetate appears as a white crystalline powder or colorless crystals that have a faint vinegar-like odor . It is highly soluble in water .科学研究应用
生物技术应用
乙酸钠是细菌培养基中重要的碳源 . 在生物技术中,它对乙醇沉淀法提高DNA产量特别有用,这是DNA分离方案中的一个常见步骤 .
分子生物学
在分子生物学中,乙酸钠与乙酸一起用作缓冲剂,在3.6-5.6的pH范围内使用。 这种缓冲能力对于在各种程序(如核酸纯化和蛋白质结晶)中维持稳定的pH条件至关重要 .
工业应用
该化合物在纺织工业中用于中和硫酸废水。 此外,它在处理苯胺染料时充当光刻胶,这对在织物上制作复杂的图案至关重要 .
医疗领域
乙酸钠溶液用于治疗患者的高血酸水平(酸中毒)并补充低钠水平。 这种应用突出了它在急性患者护理和管理中的重要性 .
制药生产
作为缓冲剂,乙酸钠可确保药物在生产过程中的稳定性。 此特性对于实现所需的药物功效和安全性至关重要 .
食品工业
乙酸钠被批准为食品添加剂,被称为E262。 它作为防腐剂,还可以赋予各种食品产品咸味和醋味 .
作用机制
Target of Action
Sodium acetate, also known as Sodium (2-13C) acetate or Sodium acetate-2-(13C), is primarily used as an electrolyte replenisher in medical applications . Its primary targets are the body’s sodium levels and pH balance. Sodium acetate is used to correct sodium levels in hyponatremic patients and can also be used in metabolic acidosis and for urine alkalinization .
Mode of Action
Sodium acetate acts as a source of sodium ions, which play a crucial role in regulating extracellular fluid volume . It controls water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids . Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine .
Biochemical Pathways
Sodium acetate is involved in several biochemical pathways. It is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . Acetyl-CoA participates in central carbon metabolism, including energy production, lipid synthesis, and protein acetylation . Acetate is also generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .
Pharmacokinetics
It is administered intravenously, ensuring immediate availability in the bloodstream . The pharmacokinetics of sodium acetate are largely determined by the body’s metabolic needs, particularly the need to correct sodium levels and pH balance .
Result of Action
The administration of sodium acetate results in the correction of sodium levels in hyponatremic patients . It also aids in the correction of metabolic acidosis and alkalinization of urine . On a cellular level, sodium acetate contributes to the regulation of water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .
Action Environment
The action of sodium acetate can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body can affect the efficacy of sodium acetate as an electrolyte replenisher . Additionally, the body’s pH balance can influence the compound’s ability to correct metabolic acidosis . Sodium acetate is stable under normal conditions, but its effectiveness can be affected by factors such as the patient’s hydration status and kidney function .
未来方向
Sodium acetate-2-13C labeling can be used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins . Incorporation of Sodium acetate-2-13C shows enriched 13C-NMR spectra indicating their biosynthesis of microbial products and novel polyketides . Further development of this approach could lead to new ways to rapidly, cheaply, and simply hyperpolarize a broad range of substrates (e.g. metabolites with carboxyl groups) for various applications, including biomedical NMR and MRI of cellular and in vivo metabolism .
属性
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13291-89-9 | |
| Record name | Acetic-2(13C) acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




